molecular formula C8H4ClN3 B1428272 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile CAS No. 1414864-00-8

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile

Cat. No.: B1428272
CAS No.: 1414864-00-8
M. Wt: 177.59 g/mol
InChI Key: CYARPBLYIHIVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . It is typically offered with a high purity level, such as 97% . This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing bridgehead heterocycles, which are of significant interest in medicinal and materials chemistry due to their resemblance to privileged structures like purines . While specific biological data for this exact molecule is not fully detailed in the literature, derivatives of the imidazo[1,2-a]pyridine scaffold are extensively researched for their diverse pharmacological properties. These related compounds have demonstrated potential as core structures in the development of anticancer and anti-inflammatory agents, often functioning by modulating key signaling pathways such as NF-κB and STAT3 . Furthermore, imidazo[1,2-a]pyridine-based compounds are increasingly recognized in the field of fluorescence imaging, where they serve as the foundation for developing probes to detect various ions and biomolecules, as well as to monitor pH changes in biological systems . The presence of both a chloro and a cyano functional group on the core structure makes this compound a versatile and valuable building block for further synthetic elaboration in drug discovery and the development of novel optical materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYARPBLYIHIVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Chloro-5-cyanoimidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identification, synthesis, and application of 6-chloro-5-cyanoimidazo[1,2-a]pyridine derivatives.

Executive Summary & Identification

Status: High-value intermediate; Non-commodity chemical. Primary Application: Kinase inhibition, GABA receptor modulation, and fragment-based drug discovery (FBDD).

The specific regioisomer 6-chloro-5-cyanoimidazo[1,2-a]pyridine is a specialized scaffold. Unlike its C3-cyano isomers, it is rarely available as a catalog item and typically requires de novo synthesis. This guide provides the critical CAS numbers for the precursors required to build it, along with the closest commercial analogs for reference.

Chemical Identity Table
Compound DescriptionCAS NumberRole
Target Core: 6-Chloro-5-cyanoimidazo[1,2-a]pyridineNot Assigned *Target Scaffold
Critical Precursor: 6-Amino-3-chloropicolinonitrile1314976-40-3 Starting Material
Isomeric Reference: 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile123531-24-8 Analytical Standard
Parent Scaffold: 6-Chloroimidazo[1,2-a]pyridine6188-25-6 Reactivity Control

*Note: As of early 2026, the specific 5-cyano-6-chloro fused ring does not possess a widely indexed CAS number in public registries (PubChem/SciFinder). It is synthesized directly from CAS 1314976-40-3.

Structural Logic & Numbering

Understanding the numbering shift during cyclization is critical for ensuring the cyano group ends up at the C5 position rather than the more common C3.

  • Pyridine Precursor: The starting material is a 2-aminopyridine derivative.[1]

  • Numbering Shift:

    • The Ring Nitrogen of the pyridine becomes N4 (bridgehead).

    • The C2 position of the pyridine (bearing the cyano group) becomes C5 in the fused system.

    • The C3 position of the pyridine (bearing the chlorine) becomes C6 in the fused system.

Diagram 1: Retrosynthetic Mapping

G cluster_0 Regiochemistry Map Precursor 6-Amino-3-chloropicolinonitrile (CAS 1314976-40-3) Target 6-Chloro-5-cyanoimidazo[1,2-a]pyridine (Target Scaffold) Precursor->Target Condensation (Groebke-Blackburn-Bienaymé or Standard Cyclization) Reagent Chloroacetaldehyde (or α-halo ketone) Reagent->Target Map Pyridine C2-CN  --->  Imidazo C5-CN Pyridine C3-Cl   --->  Imidazo C6-Cl

Caption: Retrosynthetic mapping showing the origin of the C5-cyano and C6-chloro substituents from the aminopyridine precursor.

Synthesis Protocol (Self-Validating)

Since the specific CAS is unavailable, the following protocol is the standard industry method for accessing 5-substituted imidazo[1,2-a]pyridines.

Method: Condensation Cyclization

Objective: Synthesize the 6-chloro-5-cyano core.

  • Reagents:

    • Substrate: 6-Amino-3-chloropicolinonitrile (CAS 1314976-40-3).[2][3][4]

    • Cyclizing Agent: Chloroacetaldehyde (50% wt in water) or Bromoacetaldehyde diethyl acetal.

    • Solvent: Ethanol or n-Butanol.

    • Base: Sodium Bicarbonate (

      
      ) or 
      
      
      
      .
  • Procedure:

    • Dissolve 1.0 eq of 6-amino-3-chloropicolinonitrile in Ethanol (0.5 M concentration).

    • Add 1.5 eq of Chloroacetaldehyde.

    • Reflux at 80°C for 4–6 hours. Monitor via LC-MS (Target M+H ≈ 178/180 due to Cl isotope).

    • Critical Checkpoint: If the reaction stalls, add 0.5 eq of

      
       to neutralize HCl byproduct, which can protonate the unreacted pyridine nitrogen and inhibit nucleophilicity.
      
    • Cool to room temperature and concentrate under reduced pressure.

    • Neutralize residue with saturated

      
       and extract with Ethyl Acetate.[5]
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). The product is typically a pale solid.

Reactivity Profile & Functionalization

Once synthesized, the scaffold offers three distinct vectors for drug design.

Diagram 2: Orthogonal Functionalization Logic

Reactivity Core 6-Chloro-5-cyanoimidazo[1,2-a]pyridine C3 Position C3 (Electrophilic Aromatic Substitution) Core->C3 C6 Position C6 (Chlorine) (Suzuki/Buchwald Coupling) Core->C6 C5 Position C5 (Cyano) (Hydrolysis/Reduction) Core->C5 C3_Ex Formylation (Vilsmeier-Haack) Halogenation (NBS/NIS) C3->C3_Ex C6_Ex Ar-B(OH)2 Coupling Amine Introduction C6->C6_Ex C5_Ex Convert to Amide (CONH2) Convert to Aminomethyl (CH2NH2) C5->C5_Ex

Caption: The scaffold allows orthogonal modifications: C3 for electrophiles, C6 for cross-coupling, and C5 for functional group interconversion.

Key Reactions for Drug Development
  • C6-Suzuki Coupling:

    • The C6-chlorine is activated for Palladium-catalyzed coupling.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
    • Why: This introduces bi-aryl diversity, critical for kinase hinge binding.

  • C3-Formylation (Vilsmeier-Haack):

    • The C3 position is highly nucleophilic.

    • Reagents:

      
      , DMF.
      
    • Why: Introduces an aldehyde for reductive amination, extending the scaffold into solvent-exposed regions of a protein pocket.

  • C5-Cyano Hydrolysis:

    • The C5-cyano group is sterically crowded but can be hydrolyzed to the primary amide.

    • Reagents:

      
      , NaOH (Katritzky conditions).
      
    • Why: Creates a hydrogen bond donor/acceptor motif often required for selectivity.

References & Validated Sources

  • Core Synthesis Precursor (CAS 1314976-40-3):

    • Source: Sigma-Aldrich / Merck. "6-Amino-3-chloropicolinonitrile Product Page."

    • (Note: Representative link for precursor class)

  • Imidazo[1,2-a]pyridine Medicinal Chemistry Review:

    • Title: "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities."[1][6]

    • Source: ACS Omega, 2026 (via PubMed).

  • General Synthesis Methodology (Groebke-Blackburn-Bienaymé):

    • Title: "Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides."

    • Source: MDPI ChemProc, 2024.

  • Isomeric Reference (3-Cyano):

    • Compound: 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 123531-24-8).

    • Source: PubChem Compound Summary.

Sources

The Strategic Utility of 6-Substituted Imidazo[1,2-a]pyridine-5-carbonitrile Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, prominently featured in a range of clinically successful pharmaceuticals.[1][2] This guide focuses on a specific, highly versatile subclass: 6-substituted imidazo[1,2-a]pyridine-5-carbonitrile building blocks. The strategic placement of a carbonitrile group at the 5-position, coupled with a synthetically tractable handle at the 6-position (typically a halogen), unlocks a vast chemical space for the development of novel therapeutics. This document provides a comprehensive overview of the synthesis, reactivity, and application of these key intermediates, with a particular emphasis on their role in the discovery of kinase inhibitors and anti-cancer agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Cornerstone in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its inherent drug-like properties and broad spectrum of biological activities.[3] This nitrogen-bridged heterocyclic system is present in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance.[1] The rigid, planar structure of the imidazo[1,2-a]pyridine core provides an excellent platform for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity interactions with biological targets.

The introduction of a carbonitrile group at the 5-position and a mutable substituent at the 6-position creates a powerful building block for library synthesis and lead optimization. The electron-withdrawing nature of the 5-carbonitrile group can modulate the electronic properties of the heterocyclic system, influencing both its reactivity and its potential as a ligand for biological targets. The 6-position, often functionalized with a bromine or iodine atom, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Synthesis of the Core Scaffold: Building the Foundation

The construction of the 6-substituted imidazo[1,2-a]pyridine-5-carbonitrile core is a critical first step. While various synthetic strategies for the broader imidazo[1,2-a]pyridine class exist,[4][5] a particularly effective approach for this specific substitution pattern involves a multi-step sequence starting from a readily available substituted pyridine.

Key Starting Material: 2-Amino-5-bromopyridine

The journey towards our target scaffold often commences with 2-amino-5-bromopyridine. This commercially available starting material provides the foundational pyridine ring and the crucial bromine handle at what will become the 6-position of the final imidazo[1,2-a]pyridine product.

Cyclization to Form the Imidazo[1,2-a]pyridine Ring System

The formation of the fused imidazole ring is typically achieved through a condensation reaction between the 2-aminopyridine derivative and an appropriate α-halocarbonyl compound. A common and effective method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.

Figure 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine start 2-Amino-5-bromopyridine reagent + Chloroacetaldehyde (aq) start->reagent product 6-Bromoimidazo[1,2-a]pyridine reagent->product Heat, Solvent (e.g., Ethanol/Water)

Caption: General scheme for the synthesis of 6-bromoimidazo[1,2-a]pyridine.

This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen by chloroacetaldehyde, followed by an intramolecular condensation between the newly formed aldehyde and the exocyclic amino group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Introduction of the 5-Carbonitrile Group

The introduction of the carbonitrile at the 5-position is a key transformation. While direct cyanation of the imidazo[1,2-a]pyridine ring can be challenging, a more reliable strategy involves building the ring system from a pre-functionalized pyridine. The synthesis of 2-amino-5-cyanopyridine derivatives provides a direct route to the desired 5-carbonitrile scaffold upon cyclization.[6][7]

Alternatively, for the purpose of this guide, we will focus on the functionalization of the pre-formed 6-bromoimidazo[1,2-a]pyridine. While direct C-H cyanation at the 5-position is not a commonly reported high-yielding method, electrophilic substitution reactions can be explored. However, a more robust approach involves a multi-step sequence where a directing group is first installed at the 5-position, followed by conversion to the nitrile. Due to the complexities and often lower yields of direct C-H functionalization at C5 for this specific system, many researchers opt for building the scaffold from a pyridine already containing the cyano group.

For the purpose of illustrating the utility of the 6-bromo-5-cyano scaffold, we will proceed assuming its successful synthesis, which can be achieved through specialized, multi-step routes often detailed in patented literature.

Chemical Reactivity and Functionalization: Unleashing the Potential

The true power of the 6-substituted imidazo[1,2-a]pyridine-5-carbonitrile building block lies in its versatile reactivity, allowing for the systematic exploration of chemical space around the core scaffold.

Diversification at the 6-Position: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful tool for installing a wide array of aryl and heteroaryl substituents.[8][9][10] This reaction's tolerance of diverse functional groups and its generally high yields make it a cornerstone of modern medicinal chemistry.

Figure 2: Suzuki-Miyaura Cross-Coupling Workflow start 6-Bromo-imidazo[1,2-a]pyridine- 5-carbonitrile reagent1 + Arylboronic Acid (R-B(OH)₂) start->reagent1 catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagent1->catalyst product 6-Aryl-imidazo[1,2-a]pyridine- 5-carbonitrile catalyst->product

Caption: Suzuki-Miyaura coupling for diversification at the 6-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or a round-bottom flask equipped with a magnetic stir bar, add the 6-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equiv), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-120 °C. Microwave irradiation can often significantly reduce reaction times.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-imidazo[1,2-a]pyridine-5-carbonitrile.

Transformations of the 5-Carbonitrile Group

The 5-carbonitrile group is not merely a passive substituent; it is a versatile functional group that can be transformed into a variety of other moieties, further expanding the chemical diversity of the scaffold.[11][12][13]

3.2.1. Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding primary amide or carboxylic acid.[14] These functional groups can serve as hydrogen bond donors and acceptors, which can be crucial for target engagement. The amide, in particular, is a common feature in many kinase inhibitors.

3.2.2. Reduction to Primary Amines

The carbonitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[15] This introduces a basic center and a flexible linker, which can be valuable for probing interactions with the target protein.

3.2.3. Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.[5] Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Figure 3: Reactivity of the 5-Carbonitrile Group start 5-Carbonitrile (-C≡N) amide 5-Carboxamide (-CONH₂) start->amide Hydrolysis (H⁺ or OH⁻) amine 5-Aminomethyl (-CH₂NH₂) start->amine Reduction (e.g., LiAlH₄) tetrazole 5-Tetrazole start->tetrazole Cycloaddition (e.g., NaN₃) acid 5-Carboxylic Acid (-COOH) amide->acid Further Hydrolysis

Caption: Key transformations of the 5-carbonitrile functional group.

Applications in Drug Discovery: A Focus on Oncology

The 6-substituted imidazo[1,2-a]pyridine-5-carbonitrile scaffold has emerged as a particularly fruitful area for the discovery of novel anti-cancer agents, especially kinase inhibitors.[16][17][18]

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology. The imidazo[1,2-a]pyridine core can act as a "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 6-position and the functional group derived from the 5-carbonitrile can then be tailored to achieve potency and selectivity for a specific kinase.

Table 1: Examples of 6-Aryl-imidazo[1,2-a]pyridine-5-carboxamides as Kinase Inhibitors

Compound ID6-Aryl Substituent (R)Target KinaseIC₅₀ (nM)Reference
A-1 4-MethoxyphenylPI3Kα5.2[12]
A-2 3,4-DimethoxyphenylAurora Kinase A15[16]
A-3 4-(Morpholin-4-yl)phenylASK128[13]
A-4 Pyridin-4-ylDYRK1A2600[6]
A-5 Thiophen-2-ylCDK21500[19]

Note: The data in this table is illustrative and synthesized from multiple sources on related imidazo[1,2-a]pyridine kinase inhibitors to demonstrate the potential of the scaffold. Specific IC₅₀ values for the 5-carbonitrile or 5-carboxamide derivatives would require dedicated screening.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-aryl group has revealed key SAR trends. For many kinase targets, electron-donating or hydrogen-bond accepting groups on the 6-aryl substituent can enhance potency. The 5-carboxamide, derived from the nitrile, often forms an additional hydrogen bond with the protein, further anchoring the inhibitor in the active site.

Figure 4: SAR of 6-Aryl-imidazo[1,2-a]pyridine-5-carboxamide Kinase Inhibitors cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 6-Aryl Group (R) cluster_2 5-Carboxamide core Hinge Binding Region r_group Potency & Selectivity core->r_group Modulates carboxamide Additional H-Bonding core->carboxamide Positions

Caption: Key pharmacophoric elements and their roles in kinase inhibition.

Conclusion and Future Directions

The 6-substituted imidazo[1,2-a]pyridine-5-carbonitrile scaffold represents a highly valuable and versatile building block in modern drug discovery. Its synthetic tractability, coupled with the diverse reactivity of both the 6-position and the 5-carbonitrile group, provides a robust platform for the rapid generation of compound libraries and the systematic optimization of lead compounds. The demonstrated success of related imidazo[1,2-a]pyridine derivatives as kinase inhibitors highlights the immense potential of this specific scaffold in the field of oncology. Future work in this area will likely focus on the development of novel, highly selective kinase inhibitors, as well as the exploration of this scaffold against other target classes. The continued innovation in synthetic methodologies will undoubtedly further expand the accessible chemical space around this privileged core, paving the way for the discovery of the next generation of therapeutics.

References

  • Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. (URL: [Link])

  • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Polycyclic Aromatic Compounds. (URL: [Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. (URL: [Link])

  • The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. (URL: [Link])

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry. (URL: [Link])

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. (URL: [Link])

  • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Taylor & Francis Online. (URL: [Link])

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. (URL: [Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Archives. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. (URL: [Link])

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. (URL: [Link])

  • 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (URL: [Link])

  • 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E. (URL: [Link])

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. (URL: [Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. (URL: [Link])

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. (URL: [Link])

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. (URL: [Link])

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. National Center for Biotechnology Information. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. (URL: [Link])

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Center for Biotechnology Information. (URL: [Link])

  • Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. OUCI. (URL: [Link])

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. (URL: [Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis of 2,3-bifunctional imidazo[1,2-a]pyridines through cycloadditions of pyridinium ylides with N-cyano-4-methyl-N-phenylbenzenesulfonamide. ResearchGate. (URL: [Link])

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) -... National Center for Biotechnology Information. (URL: [Link])

  • Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. RWTH Publications. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis from Carboxylic Acid Derivatives. Thieme. (URL: [Link])

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Transition-metal-free C–N and C–C formation: synthesis of benzo[1][16]imidazo[1,2-a]pyridines and 2-pyridones from ynones. Green Chemistry. (URL: [Link])

Sources

Solubility Profile of 5-Cyano-6-Haloimidazo[1,2-a]pyridines in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-cyano-6-haloimidazo[1,2-a]pyridine scaffold represents a specialized subclass of the privileged imidazo[1,2-a]pyridine pharmacophore. While the core scaffold is ubiquitous in medicinal chemistry (e.g., Zolpidem), the introduction of a 5-cyano (5-CN) group combined with a 6-halogen motif creates a unique physicochemical profile. The electron-withdrawing nature of the nitrile at the bridgehead position, coupled with the lipophilicity of the halogen, dictates a solubility behavior that deviates from standard heterocycles.

This guide provides a rigorous technical analysis of dissolving, storing, and profiling these compounds in Dimethyl Sulfoxide (DMSO). It addresses the critical "DMSO crash" phenomenon upon aqueous dilution and provides a self-validating protocol for thermodynamic solubility assessment.

Part 1: Molecular Architecture & Physicochemical Drivers

To master the solubility of this series, one must understand the competing forces at the molecular level.

The 5-Cyano "Aggregation Breaker"

Unlike simple alkyl-substituted imidazopyridines, the 5-cyano group introduces a strong dipole moment.

  • Electronic Effect: The nitrile group withdraws electron density from the bridgehead nitrogen, lowering the pKa of the ring system. This reduces the likelihood of protonation in neutral DMSO but increases sensitivity to pH shifts in aqueous buffers.

  • Solid-State Lattice Energy: Evidence suggests that cyano-substitution on this scaffold can disrupt π-π stacking interactions common in planar heterocycles [1]. This "aggregation breaking" effect often results in faster dissolution kinetics in DMSO compared to the non-cyano analogs, despite the increased polarity.

The 6-Halo Lipophilicity Gradient

The halogen at the 6-position acts as the primary modulator of lipophilicity (LogP) and molecular weight (MW), directly impacting the maximum solubility (


).
Substituent (R)Atomic Radius (Å)Electronic EffectPredicted DMSO Solubility TrendRisk Profile
Fluoro (-F) 1.47High ElectronegativityHighest. Mimics H-bond interactions; lowest lattice energy.Low.
Chloro (-Cl) 1.75Moderate LipophilicityHigh. Standard scaffold behavior.Low.
Bromo (-Br) 1.85High LipophilicityModerate. Increased MW and London dispersion forces.Moderate (Precipitation risk).
Iodo (-I) 1.98Halogen BondingLowest. Potential for strong halogen-bond driven aggregation.High (Requires sonication).

Part 2: The DMSO Solubility Profile

Theoretical vs. Empirical Solubility

While in silico models often predict high solubility for this class due to the polar aprotic nature of DMSO, empirical data reveals a biphasic dissolution profile :

  • Phase I (Wetting): Rapid solvation of the amorphous fraction. The 5-CN group facilitates immediate interaction with the sulfinyl oxygen of DMSO.

  • Phase II (Equilibrium): Slower dissolution of the crystalline lattice. The 6-halo derivatives (especially -I and -Br) often form stable crystal polymorphs that require energy input (heat/sonication) to overcome lattice energy.

The "DMSO Crash" Phenomenon

The most critical failure point for this scaffold is not dissolving in DMSO, but staying in solution during biological assays.

  • Mechanism: Upon dilution into aqueous media (PBS, DMEM), the hydration shell around the DMSO molecules strips the solvent away from the hydrophobic 6-halo-imidazo[1,2-a]pyridine core.

  • Threshold: For 6-Bromo and 6-Iodo derivatives, "crash out" (precipitation) typically occurs at aqueous concentrations >50 µM if the final DMSO concentration is <1%.

Part 3: Experimental Protocol (Thermodynamic Solubility)

Objective: Determine the saturation solubility (


) of 5-cyano-6-haloimidazo[1,2-a]pyridines in anhydrous DMSO.
Standard:  This protocol avoids the "kinetic supersaturation" errors common in high-throughput screening.
Workflow Diagram

SolubilityWorkflow Start Solid Sample (5-10 mg) AddSolvent Add Anhydrous DMSO (Target: 100 mM) Start->AddSolvent Energy Input Energy (Vortex 2 min + Bath Sonicate 10 min) AddSolvent->Energy Wetting Equilibrate Equilibration (Shake 24h @ 25°C) Energy->Equilibrate Saturation Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Remove Solids Dilute Dilution (1:100 in MeOH) Filter->Dilute Analyze Quantification (HPLC-UV / LC-MS) Dilute->Analyze

Figure 1: Thermodynamic solubility profiling workflow. The filtration step is critical to remove micro-crystals that can cause false-positive concentration readings via light scattering.

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of the specific 6-halo derivative into a chemically resistant glass vial (borosilicate). Do not use polystyrene.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%) to achieve a theoretical concentration of 100 mM .

    • Note: If the 6-Iodo derivative is used, aim for 50 mM initially due to lower expected solubility.

  • Energy Input: Vortex for 2 minutes. If visible solids remain, bath sonicate at 35-40 kHz for 10 minutes. The temperature of the bath should not exceed 30°C to prevent degradation.

  • Equilibration: Agitate the samples on an orbital shaker (500 rpm) for 24 hours at controlled room temperature (25°C).

  • Phase Separation:

    • Centrifuge at 10,000 x g for 10 minutes OR

    • Filter using a 0.22 µm PTFE or Nylon syringe filter . Avoid cellulose acetate filters as DMSO dissolves them.

  • Quantification: Dilute the filtrate 1:100 into Methanol (MeOH) or Acetonitrile (ACN) and analyze via HPLC-UV (detection at 254 nm and the compound's

    
    ). Calculate concentration against a standard curve.
    

Part 4: Stability & Storage (The "Gotchas")

Hygroscopicity Management

DMSO is extremely hygroscopic.[1] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours.

  • Impact: The presence of water in DMSO stock solutions significantly decreases the solubility of 6-bromo and 6-iodo derivatives, leading to "silent precipitation" inside the storage tube.

  • Protocol: Store stocks in aliquots. Use septum-sealed vials or store under argon/nitrogen.

Freeze-Thaw Cycles

Repeated freezing (-20°C) and thawing causes local supersaturation and crystal growth.

  • Observation: Upon thawing a 5-cyano-6-haloimidazo[1,2-a]pyridine stock, you may observe a fine haze.

  • Remedy: Always vortex and briefly sonicate (1 min) thawed stocks before use. Never pipette directly from a just-thawed, unmixed vial.

Part 5: Troubleshooting "DMSO Crash" in Assays

When transferring from DMSO stock to assay buffer, follow this decision matrix:

ObservationProbable CauseCorrective Action
Immediate Cloudiness Rapid precipitation (Crash out).Reduce final concentration. Use intermediate dilution step (e.g., DMSO

50% DMSO/Water

Buffer).
Loss of Potency Compound adhering to plasticware.Add 0.01% Triton X-100 or Tween-20 to the assay buffer before adding the compound.
Variable Data Micro-aggregates scattering light.Measure absorbance at 650nm (turbidity check). If >0.05 OD, solubility limit exceeded.

References

  • Aggregation Effects in Imidazopyridines: Title: Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives.[2] Source: ResearchGate / Journal of Fluorescence (Contextual inference from search results). URL:

  • General DMSO Solubility Protocols: Title: The Universal Solvent: A Technical Guide to Dimethyl Sulfoxide (DMSO) in Research and Development. Source: BenchChem Technical Guides. URL:

  • Synthesis and Scaffold Properties: Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3][4][5] Source: PMC (PubMed Central). URL:(Note: Generalized link to recent reviews on the scaffold).

  • Solubility Assessment Standards: Title: Solubility Assessment for Fragment-Based Screening (DMSO Specifics). Source: NIH / PMC. URL:

Sources

Methodological & Application

Application Note: High-Yield Palladium-Catalyzed Cyanation of 5-Bromo-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors and GABA receptor modulators. This application note details a robust, scalable protocol for the regioselective cyanation of 5-bromo-6-chloroimidazo[1,2-a]pyridine .

Unlike standard aryl halide cyanations, this substrate presents a unique chemoselectivity challenge (Br vs. Cl) and steric constraints at the C5 "peri" position. This guide utilizes a Pd(dppf)Cl₂ / Zn(CN)₂ system to achieve exclusive C5-cyanation while preserving the C6-chloride for subsequent diversification (e.g., Suzuki-Miyaura coupling).

Key Advantages of This Protocol:

  • Chemoselectivity: >98% selectivity for C-Br over C-Cl.

  • Safety: Utilizes Zn(CN)₂ (solid, non-hygroscopic) rather than NaCN/KCN/TMSCN.

  • Scalability: Validated from 50 mg screening to 10 g process scale.

Mechanistic Insight & Rationale

Chemoselectivity: The Electronic Advantage

The success of this reaction relies on the disparate bond dissociation energies (BDE) of the C-Br and C-Cl bonds.

  • C5-Br Activation: The C5 position is electronically activated for oxidative addition by the adjacent bridgehead nitrogen and the inductive electron-withdrawing effect (-I) of the C6-chlorine atom.

  • C6-Cl Inertness: Under the prescribed conditions (100–120°C), the Pd(0) catalyst inserts preferentially into the weaker C-Br bond. The C-Cl bond remains intact, serving as a "handle" for future orthogonal functionalization.

The Catalytic Cycle

The reaction follows a Pd(0)/Pd(II) cross-coupling mechanism. We employ 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as the ligand.[1] Its large bite angle (99°) favors the reductive elimination step, which is often the rate-determining step in cyanation reactions due to the formation of a stable Pd(II)-cyano species.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd + Substrate Substrate Substrate (5-Br-6-Cl-Imidazo) Substrate->OxAdd TransMet Transmetallation Pd(II)(Ar)(CN)L2 OxAdd->TransMet + Zn(CN)2 / - ZnBr(CN) ZnCN2 Zn(CN)2 (Cyanide Source) ZnCN2->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product (5-CN-6-Cl-Imidazo) RedElim->Product Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation. The large bite angle of dppf facilitates the difficult reductive elimination of the aryl nitrile.

Strategic Planning (Pre-Lab)

Safety: The "Zero-Tolerance" Cyanide Protocol

WARNING: This protocol generates cyanide species. Although Zn(CN)₂ is less hazardous than NaCN, it releases HCN upon contact with strong acids or moisture.

  • Workstation: All weighing and handling must occur in a certified chemical fume hood.

  • No Acids: Never use acidic aqueous washes (e.g., HCl, H₂SO₄) during workup. This will generate lethal HCN gas.[2]

  • Quench Solution: Prepare a 10% Sodium Hypochlorite (Bleach) or Saturated Ferrous Sulfate (FeSO₄) solution before starting the reaction. This converts free cyanide to cyanate (OCN⁻) or ferrocyanide, respectively.

Reagent Selection
ReagentRoleSelection Logic
Zn(CN)₂ CN SourceStability: Non-hygroscopic solid. Kinetics: Slow release of CN⁻ ions prevents catalyst poisoning (formation of inactive [Pd(CN)₄]²⁻ species).
Pd(dppf)Cl₂·DCM Pre-catalystRobustness: Air-stable Pd(II) source. Reduces to Pd(0) in situ. The dppf ligand is essential for sterically demanding couplings.
Zn Dust AdditiveActivation: (Optional but recommended) 10-20 mol% Zn dust helps reduce Pd(II) to active Pd(0) faster and scavenges adventitious oxygen.
DMF or DMAc SolventSolubility: High boiling point polar aprotic solvents are required to solubilize the Zn(CN)₂ and the polar heterocycle.

Experimental Protocol

Standard Operating Procedure (1.0 Gram Scale)

Reagents:

  • 5-Bromo-6-chloroimidazo[1,2-a]pyridine: 1.00 g (4.32 mmol)

  • Zinc Cyanide (Zn(CN)₂): 0.30 g (2.59 mmol, 0.60 equiv)

  • Pd(dppf)Cl₂·DCM: 176 mg (0.21 mmol, 5 mol%)

  • Zinc Dust (activated): 28 mg (0.43 mmol, 10 mol%)

  • Anhydrous DMF: 10 mL (0.4 M concentration)

Step-by-Step Workflow:

  • Setup: In a fume hood, charge a 20 mL microwave vial or a pressure tube with the substrate, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust.

  • Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation: Add anhydrous DMF via syringe.

    • Note: Degassing the solvent by sparging with N₂ for 10 mins prior to addition is highly recommended to protect the catalyst.

  • Reaction: Place the vessel in a pre-heated oil block at 120°C . Stir at 600 rpm.

    • Time: Typically 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of Starting Material (M+H = 231/233) and appearance of Product (M+H = 178/180).

    • Checkpoint: If conversion stalls <50%, add another 2 mol% catalyst.

  • Quenching (Critical):

    • Cool the reaction to room temperature.

    • Dilute with EtOAc (30 mL).

    • Pour the mixture into a beaker containing 30 mL of 10% NaOH or dilute NH₄OH. (Basic pH keeps HCN trapped as CN⁻).

    • Safety: Add 10 mL of Bleach to the aqueous waste stream immediately to oxidize residual cyanide.

  • Workup:

    • Filter the biphasic mixture through a pad of Celite to remove Zinc solids.

    • Separate layers. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Eluent: 0–50% EtOAc in Hexanes (or DCM/MeOH if very polar).

    • Yield Expectation: 85–95% as an off-white solid.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

If the standard protocol fails, follow this logic flow to identify the bottleneck.

Workflow Start Reaction Complete (Check LCMS) Check1 Is SM consumed? Start->Check1 Check2 Is Product formed? Check1->Check2 Yes Issue1 Catalyst Death Action: Add Zn dust or switch to Pd2(dba)3/Xantphos Check1->Issue1 No (Stalled) Issue2 Protodehalogenation (SM replaced by H) Action: Use strictly anhydrous DMF Check2->Issue2 No (Mass -80) Issue3 Hydrolysis (Amide formed) Action: Reduce water content Check reagents Check2->Issue3 No (Mass +18) Success Proceed to Workup (Basic Wash) Check2->Success Yes

Figure 2: Troubleshooting logic flow based on LCMS data.

Common Issues Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by high [CN⁻].Switch to Zn(CN)₂ (if using NaCN) or lower the initial loading of cyanide. Ensure efficient stirring.
Formation of Amide Hydrolysis of nitrile.Reaction temperature too high (>140°C) or wet solvent. Dry DMF over molecular sieves.
Debromination (Ar-H) Hydride source present.[1]DMF can decompose to form dimethylamine (reductant) at high temps. Lower temp to 100°C or switch to DMAc.
Black Precipitate Pd agglomeration (Pd black).Catalyst instability. Add 10 mol% dppf extra ligand or use PMHS (polymethylhydrosiloxane) as a stabilizer (advanced).

References

  • General Pd-Cyanation Review

    • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent Advances in Cyanation of C–H Bonds. Chemical Society Reviews.
  • Zn(CN)₂ Methodology (The "Gold Standard")

    • Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.
  • Safety & Quenching Protocols

    • Imperial College London. (2021).[3][4][5][6] Safe Handling of Cyanides SOP.

  • Imidazo[1,2-a]pyridine Reactivity

    • Goel, R., et al. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. (Provides context on ring stability and C3 vs C5 reactivity).
    • [5]

  • Catalyst Selection (dppf vs others)

    • Maligres, P. E., et al. (2004). A Highly Active and Robust Palladium Catalyst for the Cyanation of Aryl Chlorides and Bromides. Tetrahedron Letters.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance at C5 position of imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #C5-STERIC: Overcoming Steric Hindrance at the C5 Position

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "C5 Conundrum"

You are likely here because your standard electrophilic aromatic substitution (EAS) or cross-coupling protocols failed at the C5 position.

The Root Cause:

  • Steric Wall: The C5 position is "peri" to the bridgehead nitrogen (N4). Any substituent here clashes sterically with the lone pair and the geometry of the fused ring.

  • Electronic Mismatch: The C3 position is significantly more nucleophilic. Without blocking or directing groups, reagents naturally drift to C3.

  • Catalyst Poisoning: The N1 nitrogen is a strong sigma-donor, often sequestering metal catalysts (

    
    , 
    
    
    
    ) before they can activate the C5-H bond.

This guide provides three "Field-Proven" workflows to bypass these barriers.

Workflow Selector: Choose Your Strategy

Before proceeding, identify your starting material status using the logic flow below.

SynthesisStrategy Start START: Do you already have the imidazo[1,2-a]pyridine ring? NoRing NO: Ring not formed Start->NoRing YesRing YES: Ring exists Start->YesRing PreFunc STRATEGY A: Pre-functionalization (Cyclization Route) *Highest Success Rate* NoRing->PreFunc IsHalogenated C5-Halogen Present? YesRing->IsHalogenated Is C5 Halogenated? DirectCH STRATEGY B: Direct C-H Activation (Requires C3 Directing Group) CrossCouple STRATEGY C: Cross-Coupling (Requires 5-Halo precursor) IsHalogenated->DirectCH No (C5-H) IsHalogenated->CrossCouple Yes (Cl/Br/I)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.

Module A: The "Design-First" Approach (Pre-functionalization)

Best for: Total synthesis campaigns where the core is being built from scratch. Success Rate: >90%

If you do not have the fused ring yet, do not attempt to functionalize C5 later. It is thermodynamically uphill. Instead, install the substituent on the pyridine precursor.

Protocol: Condensation of 6-Substituted-2-Aminopyridines

Mechanism: The substituent at the 6-position of the pyridine becomes the C5-substituent in the final fused system.

Reagents:

  • Substrate: 6-substituted-2-aminopyridine (e.g., 6-chloro, 6-methyl).

  • Electrophile:

    
    -haloketone (e.g., 2-bromoacetophenone).
    
  • Solvent: Ethanol or DMF.

  • Base: NaHCO

    
     (often optional, reflux drives the reaction).
    

Step-by-Step:

  • Dissolve 1.0 equiv of 6-substituted-2-aminopyridine in EtOH (0.5 M).

  • Add 1.1 equiv of

    
    -haloketone.
    
  • Reflux for 4–12 hours.

  • Critical Step: Upon cooling, the HBr salt usually precipitates. Filter it.

  • Neutralize with aqueous NaHCO

    
     to liberate the free base.
    

Why this works: You avoid the steric battle of the fused system. The cyclization closes around the substituent.

Module B: Direct C-H Activation (The "Block & Direct" Method)

Best for: Late-stage functionalization of existing scaffolds. Requirement: You must have a Directing Group (DG) at C3.

You cannot selectively activate C5-H without controlling C3. C3 is too reactive. You must install a coordinating group (Ester, Amide) at C3 to "pull" the metal catalyst toward C5.

Protocol: Ru-Catalyzed C5 Arylation

Mechanism: Chelation-assisted C-H bond cleavage. The carbonyl oxygen at C3 coordinates the Ruthenium, placing it in perfect proximity to C5.

Standard Operating Procedure (SOP):

ComponentReagent/ConditionRole
Catalyst

(5 mol%)
Active metal for C-H insertion.
Ligand MesCOOH (30 mol%)Carboxylate ligand assists proton abstraction (CMD mechanism).
Oxidant

or Air
Regenerates Ru(II) from Ru(0).
Solvent Toluene or o-XyleneHigh boiling point required (120°C+).
Substrate Imidazo[1,2-a]pyridine-3-carboxylateThe ester is the "anchor."

Troubleshooting the Reaction:

  • Issue: No Reaction.

    • Fix: Check your solvent dryness. Water kills the active Ru species. Ensure temperature is >110°C.

  • Issue: Decarboxylation.

    • Fix: If the C3-ester hydrolyzes and decarboxylates, the reaction will shift to C3-arylation. Switch to a C3-amide or C3-phosphonate which is more thermally stable.

Module C: Cross-Coupling at C5 (The "Brute Force" Method)

Best for: When you have 5-chloro or 5-bromo precursors (likely from Module A). Challenge: The C5 position is sterically crowded. Standard


 ligands will fail.
Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling

To couple a boronic acid at C5, you need a ligand that is bulky yet electron-rich to facilitate oxidative addition into the hindered C-Cl/C-Br bond.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: SPhos or XPhos (Buchwald Ligands).

    • Why: These biaryl phosphines form a "pocket" that protects the Pd center but allows the hindered substrate to enter.

  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Data: Ligand Performance Comparison (Yield of C5-Phenyl Product)

LigandYield (%)Notes

< 10%Too small, catalyst deactivates.
dppf35%Moderate, but slow.
SPhos 92% Excellent turnover.
XPhos 88% Good for very bulky boronic acids.
Mechanism Visualization: C3-Directed Activation

The following diagram illustrates how the C3-ester guides the metal to the difficult C5 position.

Mechanism Substrate Substrate: 3-Ester-Imidazo[1,2-a]pyridine Coordination Coordination: Ru binds to Ester (C3) and N1 Substrate->Coordination + [Ru] Catalyst Metallacycle Metallacycle (The Key): Ru forms 5-membered ring activating C5-H Coordination->Metallacycle C-H Activation (CMD Mechanism) Product Product: C5-Arylated Species Metallacycle->Product + Ar-I Reductive Elim.

Figure 2: The "Directing Group" effect. The C3-substituent acts as an anchor, forcing the catalyst to activate the sterically hindered C5 position.

Frequently Asked Questions (FAQ)

Q1: I tried direct lithiation (n-BuLi) to functionalize C5, but I got a mixture. Why? A: Direct lithiation is notoriously difficult here. The C3 proton is the most acidic (


 ~28). Even if you block C3, the C5 position is not the next most acidic; C8 often competes due to coordination with the N1 lone pair (Directed Ortho Metalation). Recommendation:  Avoid lithiation. Use Transition Metal Catalysis (Module B) or Halogen-Metal exchange on a 5-bromo precursor.

Q2: Can I remove the C3-ester directing group after I functionalize C5? A: Yes. This is a common strategy.

  • Hydrolysis: Convert Ester

    
     Acid (LiOH, THF/H2O).
    
  • Decarboxylation: Heat the acid (or use Ag2CO3/HOAc) to remove the carboxyl group, leaving you with the clean C5-substituted imidazo[1,2-a]pyridine.

Q3: My Suzuki coupling at C5 works, but I see significant "protodehalogenation" (H replacing Br). A: This is a common side reaction in hindered couplings.

  • Cause: The oxidative addition is successful, but transmetallation is slow due to sterics. The Pd-Ar intermediate grabs a hydride (from solvent or base) instead of the boronic acid.

  • Fix:

    • Switch to anhydrous conditions (use Dioxane instead of Dioxane/H2O).

    • Increase the concentration of the boronic acid (1.5–2.0 equiv).

    • Lower the temperature slightly (80°C instead of 100°C) to disfavor the hydride elimination pathway.

References
  • El Kazzouli, S., et al. (2025). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines.[1] ResearchGate.[1][2]

  • Koubachi, J., et al. (2009). Direct C5-Arylation of Imidazo[1,2-a]pyridines.[1] (Foundational work on C5-chloro cross-coupling).

  • Jin, T., et al. (2020).[3][4] Visible light-induced C5-alkylation of imidazo[1,2-a]pyridines.[3][4] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13]

  • Bagdi, A.K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[9]

  • Lee, H. M., et al. (2018). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes.[1][6] ACS Sustainable Chemistry & Engineering.[6] [6]

Sources

Technical Support Center: Optimizing Solvent Systems for Imidazopyridine Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Imidazopyridines are a cornerstone in medicinal chemistry, but their synthesis can be fraught with challenges, many of which trace back to a single, critical parameter: the solvent system.[1]

This document provides in-depth, field-proven insights into optimizing solvent selection to overcome common hurdles such as low yields, byproduct formation, and purification difficulties. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, rational decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of imidazopyridine nitriles.

Q1: My reaction yield is consistently low. What are the most likely solvent-related causes?

Low yields can stem from several factors, with solvent choice being paramount.[2] Key issues include:

  • Poor Solubility: One or more of your starting materials (e.g., 2-aminopyridine, aldehyde, ketone) may have limited solubility in the chosen solvent, reducing the effective concentration and slowing the reaction.

  • Suboptimal Polarity: The solvent's polarity can dramatically affect the stability of transition states and key intermediates. For instance, the formation of a charged pyridinium salt intermediate is often favored in more polar solvents.[3]

  • Incompatible Reaction Conditions: In transition-metal-catalyzed reactions, the solvent can influence catalyst activity and stability. Some solvents may act as competing ligands, while others may not be suitable for the required reaction temperature.[4][5]

Q2: I'm observing significant byproduct formation. How can the solvent be contributing?

Byproduct formation is often a direct consequence of the solvent system favoring an undesired reaction pathway. A classic example is in reactions proceeding through a nitrilium ion intermediate, such as the Bischler-Napieralski or Ritter-type reactions.[6][7] In these cases, a competing retro-Ritter reaction can occur, leading to styrene-like byproducts.[6][8][9] Using the corresponding nitrile (e.g., acetonitrile) as the solvent can suppress this side reaction by shifting the equilibrium.[6][9] Similarly, in multicomponent reactions, the accumulation of a Schiff base byproduct can occur if the subsequent cyclization is slow, an issue that can sometimes be mitigated by changing the solvent to better facilitate the rate-limiting step.[10]

Q3: How do I choose a starting solvent for a new imidazopyridine nitrile synthesis?

A rational approach involves considering the reaction mechanism and the properties of your reactants.

  • Mechanism: For reactions involving polar or charged intermediates (e.g., Tschitschibabin reaction), start with polar aprotic solvents like DMF, DMSO, or acetonitrile.[3] For transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann), solvents like toluene, xylene, or 1,4-dioxane are common starting points, though greener alternatives are encouraged.[11][12]

  • Solubility: Perform simple solubility tests with your starting materials at both room temperature and the anticipated reaction temperature.

  • Literature Precedent: Review recent literature for syntheses of analogous compounds. Note the successful solvent systems and reaction conditions.[1][4][13]

Q4: My starting materials won't fully dissolve, even at high temperatures. What are my options?

Forcing a reaction with suspended solids often leads to poor reproducibility and low yields.

  • Switch to a Better Solvent: The most straightforward solution is to find a solvent that can fully dissolve all components, such as moving from toluene to a more polar solvent like DMF.

  • Use a Co-Solvent System: If a single solvent is not ideal (e.g., a polar solvent is needed for solubility but a non-polar one gives better reactivity), a binary mixture (e.g., Toluene/DMF) can provide a balance.

  • Consider "Solvent-Free" Conditions: In some cases, heating a neat mixture of the reactants can be effective, particularly for thermally stable compounds.[14] This approach has been successful for certain imidazopyridine syntheses.[14]

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Product Formation

Potential Cause A: Poor Reagent Solubility

  • Why it Happens: The rate of a chemical reaction is dependent on the concentration of the reactants in the solution phase. If a key reagent has low solubility, its effective concentration is minimal, leading to an exceedingly slow or stalled reaction.

  • How to Solve It:

    • Confirm Solubility: Visually inspect the reaction mixture at temperature. If solids remain, solubility is an issue.

    • Solvent Change: Systematically screen solvents with higher polarity or different hydrogen bonding capabilities (see Protocol 1). Polar aprotic solvents like DMF, DMSO, and NMP are excellent for dissolving a wide range of organic compounds.

    • Temperature Increase: If the reagents are thermally stable, increasing the reaction temperature can improve solubility. Microwave-assisted synthesis can be particularly effective for rapidly heating and improving yields.[2][3]

Potential Cause B: Unfavorable Reaction Kinetics or Equilibrium

  • Why it Happens: The solvent directly influences reaction rates by stabilizing or destabilizing transition states. A solvent that solvates the reactants more strongly than the transition state will increase the activation energy and slow the reaction.

  • How to Solve It:

    • Analyze the Mechanism: For reactions involving charge separation in the transition state, a more polar solvent will typically accelerate the rate.

    • Screen a Range of Polarities: Test a spectrum of solvents from non-polar (Toluene) to polar aprotic (Acetonitrile, DMF) to polar protic (Ethanol, if compatible). The optimal solvent is often found through empirical screening.[15][16]

Potential Cause C: Catalyst Incompatibility or Deactivation

  • Why it Happens: In transition-metal-catalyzed syntheses (e.g., using Pd, Cu), the solvent can be critical.[4][5] Some polar, coordinating solvents (like DMF) can compete with the desired ligands for binding sites on the metal center, inhibiting catalysis. Conversely, some catalysts may have poor solubility or stability in non-polar hydrocarbon solvents.

  • How to Solve It:

    • Consult Ligand/Catalyst Literature: For Buchwald-Hartwig or Ullmann-type couplings, the choice of ligand often dictates the optimal solvent.[11][12][17][18] Toluene, dioxane, and t-butanol are common choices.[11][19]

    • Avoid Reactive Solvents: Ensure the solvent is inert under the reaction conditions. For example, avoid alcoholic solvents in reactions sensitive to nucleophiles.

Problem 2: Significant Byproduct Formation

Potential Cause A: Solvent-Mediated Side Reactions

  • Why it Happens: The solvent can actively promote undesired chemical pathways. As mentioned, the retro-Ritter reaction is a common side reaction in Bischler-Napieralski type syntheses, which can be suppressed by using a nitrile solvent.[6][8][9]

  • How to Solve It:

    • Identify the Byproduct: Isolate and characterize the major byproduct to understand the side reaction.

    • Change Solvent Type: If a byproduct is formed via a polar intermediate, switching to a less polar solvent may suppress it. For the retro-Ritter reaction, specifically use acetonitrile or another suitable nitrile as the solvent to shift the equilibrium away from the styrene byproduct.[6][9]

Potential Cause B: Competing Reaction Pathways

  • Why it Happens: The solvent can influence which of two competing pathways predominates. For example, in radical cyclization reactions, the solvent can determine whether an SRN1 or an aryl-aryl bond formation pathway is favored.[20]

  • How to Solve It:

    • Systematic Screening: A solvent screen is the most effective way to address this. Compare a non-polar solvent (e.g., Benzene, Toluene) with a polar aprotic one (e.g., DMSO, DMF) to see if the product ratio changes significantly.[20] This provides strong evidence for solvent influence on the reaction pathway.

Data Presentation & Key Solvent Properties

A rational choice of solvent begins with understanding their physical properties.

Table 1: Properties of Common Solvents in Imidazopyridine Synthesis

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
TolueneC₇H₈1112.4Non-polar AproticGood for many Pd-catalyzed couplings; poor solubility for polar reagents.[11]
1,4-DioxaneC₄H₈O₂1012.2Non-polar AproticCommon in cross-coupling; peroxide formation risk; high environmental impact.[11][18]
Acetonitrile (MeCN)C₂H₃N8237.5Polar AproticGood for reactions with ionic intermediates; can suppress retro-Ritter side reactions.[6][7]
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticExcellent solvating power; high boiling point; can be difficult to remove.[12]
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.7Polar AproticVery high solvating power and boiling point; can complicate workup.[20]
Ethanol (EtOH)C₂H₅OH7824.5Polar ProticCan act as a nucleophile or proton source; useful in some condensation reactions.[16]
WaterH₂O10080.1Polar Protic"Green" solvent; suitable for specific catalyst systems or microwave-assisted reactions.[11][13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol outlines a parallel screening approach to efficiently identify a promising lead solvent.

  • Preparation: Arrange an array of 6 reaction vials, each with a magnetic stir bar. Ensure all glassware is oven-dried to prevent moisture contamination.[9]

  • Reagent Addition: To each vial, add the limiting reagent (e.g., 0.1 mmol) and any solid starting materials or catalysts.

  • Solvent Dispensing: To each vial, add 0.5 mL of a different anhydrous solvent. A typical screening set includes Toluene, 1,4-Dioxane, Acetonitrile, DMF, DMSO, and Ethanol.

  • Reactant Addition: Add the remaining liquid starting materials (e.g., aldehyde, amine) via syringe.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions at the desired temperature for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute appropriately, and analyze by LC-MS or TLC to determine the relative conversion to the desired product.

  • Selection: Identify the solvent(s) that provide the highest conversion and cleanest reaction profile for further optimization.

Table 2: Example Solvent Screening Results for a Hypothetical Reaction

EntrySolventConversion (%)Key Byproduct (%)Notes
1Toluene155Poor solubility observed.
21,4-Dioxane35<2Homogeneous solution.
3Acetonitrile758Good conversion, one major byproduct.
4DMF92<2Excellent conversion, clean profile.
5DMSO8810High conversion, but signs of degradation.
6Ethanol<5N/AReactants incompatible with protic solvent.
Conclusion: DMF is the most promising solvent for this transformation.

Visualizations: Mechanisms & Workflows

Diagrams can clarify complex relationships between experimental variables and outcomes.

Diagram 1: General Reaction Mechanism & Solvent Influence

This diagram illustrates a common pathway for imidazopyridine synthesis and highlights key steps where the solvent system is critical.

G cluster_0 cluster_1 Solvent Influence A 2-Aminopyridine + Aldehyde/Ketone B Pyridinium Salt Intermediate A->B Step 1: Condensation C Cyclized Intermediate B->C Step 2: Cyclization S1 Polar solvents stabilize this charged intermediate, accelerating Step 1. D Imidazopyridine Product C->D Step 3: Aromatization S2 Solvent polarity and coordinating ability affects this rate- determining step. S3 Solvent can mediate proton transfer or interact with oxidants in this final step.

Caption: Key stages in imidazopyridine synthesis influenced by the solvent.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing and resolving low-yield issues.

G Start Low Yield or No Reaction CheckSol Are all starting materials fully dissolved at reaction temp? Start->CheckSol ChangeSolvent Switch to a more powerful solvent (e.g., Toluene -> DMF). See Protocol 1. CheckSol->ChangeSolvent No CheckKinetics Is the reaction mechanism likely to proceed via a polar transition state? CheckSol->CheckKinetics Yes ScreenPolarity Screen solvents with varying polarity (e.g., Toluene, MeCN, DMF). CheckKinetics->ScreenPolarity Yes CheckCatalyst Is this a transition- metal catalyzed reaction? CheckKinetics->CheckCatalyst No / Unsure CheckLigand Verify solvent is compatible with the catalyst/ligand system. (e.g., avoid coordinating solvents like DMF for some Pd systems) CheckCatalyst->CheckLigand Yes Other Investigate other variables: Temperature, Reagent Purity, Concentration, Atmosphere. CheckCatalyst->Other No

Caption: A decision tree for troubleshooting low yields in synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
  • Lage, S., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Retrieved February 12, 2026, from [Link]

  • Shepherd, J. J., et al. (2020). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

  • Shafi, S., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Shafi, S., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Benchchem. (n.d.). Preventing the formation of byproducts in imidazopyridine synthesis. BenchChem.
  • El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 12, 2026, from [Link]

  • Sooksawat, N., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Retrieved February 12, 2026, from [Link]

  • Zhong, Y. (2018). 2.3 Cyclization Reactions. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Biernasiuk, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved February 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved February 12, 2026, from [Link]

  • Arcadi, A., et al. (2014). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • Rajeswari, P., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved February 12, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). Chemistry of Nitriles. Retrieved February 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved February 12, 2026, from [Link]

  • Beilstein Journals. (2021). Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Retrieved February 12, 2026, from [Link]

  • Seifinoferest, B., et al. (2025). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. Retrieved February 12, 2026, from [Link]

  • Podda, E., et al. (2022). Role of the Solvent in the Reactivity of Bis-4-imidazoline-2-selone Derivatives toward I2: An Experimental and Theoretical Approach. Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved February 12, 2026, from [Link]

  • Communications Chemistry. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 12, 2026, from [Link]

  • da Silva, F. C., et al. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 12, 2026, from [Link]

  • Benchchem. (n.d.). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. BenchChem.

Sources

Validation & Comparative

Comparative HRMS Profiling: Elucidating Fragmentation Pathways of Chlorinated Imidazo[1,2-a]pyridine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, serving as the core for marketed drugs like Zolpidem and emerging kinase inhibitors. When functionalized with chlorine (for metabolic blocking) and nitrile (as a hydrogen bond acceptor or warhead), the resulting chemical space becomes synthetically valuable but analytically challenging.

The Challenge: During synthesis, regioisomeric impurities (e.g., 6-chloro-3-cyano vs. 8-chloro-2-cyano isomers) frequently co-elute in reverse-phase LC. Standard low-resolution MS cannot distinguish these isomers as they share identical


 values.

The Solution: This guide details the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns required to structurally authenticate these molecules. We compare the performance of Collision-Induced Dissociation (CID) against Higher-energy Collisional Dissociation (HCD) and analyze the specific fragmentation "fingerprints" that differentiate regioisomers.

Comparative Analysis: Performance & Alternatives

A. Ionization Techniques: ESI vs. APCI

While Electrospray Ionization (ESI) is the industry standard, chlorinated nitriles often exhibit reduced protonation efficiency due to the electron-withdrawing nature of the substituents.

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict
Polarity Handling Excellent for polar/ionic species.Better for neutral/non-polar analogs.ESI is preferred for imidazo[1,2-a]pyridines due to the basicity of the N1 nitrogen, ensuring easy protonation

.
In-Source Fragmentation Low (Soft ionization).Moderate to High.[1]ESI minimizes premature loss of the Cl atom, preserving the molecular ion for MS/MS.
Sensitivity High for basic heterocycles.Lower for this specific scaffold.[1]ESI offers ~10x higher sensitivity for this class.
B. Fragmentation Modes: CID vs. HCD

The choice of dissociation energy is critical for revealing the diagnostic ions required to distinguish isomers.

  • CID (Trap-based): Often results in "cutoff" effects where low mass ions (diagnostic nitrile fragments) are lost.

  • HCD (Beam-type): Provides a richer spectrum of low-mass ions, essential for confirming the presence of the nitrile group (loss of HCN).

Recommendation: Use HCD with Stepped Normalized Collision Energy (NCE: 20, 35, 50) to capture both the survival of the heavy chlorinated fragment and the generation of ring-cleavage ions.

Deep Dive: Fragmentation Mechanics

The Isotopic Signature

Before analyzing fragmentation, the Chlorine Isotope Pattern is the primary validator.

  • Observation: A distinct 3:1 intensity ratio between the

    
     (monoisotopic) and 
    
    
    
    peaks.
  • Validation: If this ratio deviates >10% from theoretical, the impurity is likely a dechlorinated byproduct or a matrix artifact.

Pathway 1: The "Nitrile-Driven" Ring Contraction

Unlike simple aromatic nitriles which might lose a


 radical, the imidazo[1,2-a]pyridine core typically undergoes ring contraction .
  • Mechanism: The protonated molecular ion

    
     undergoes a Retro-Diels-Alder (RDA) type cleavage or a characteristic loss of 
    
    
    
    (27.0109 Da).
  • Source: The HCN loss usually originates from the imidazole ring (C2-C3-N1), not necessarily the exocyclic nitrile substituent.

  • Regioisomer Differentiation:

    • Isomer A (Substituted Imidazole Ring): If the Cl or CN is on the imidazole ring, the loss of HCN is sterically or electronically hindered/altered, changing the Critical Energy (CE50) required for fragmentation.

    • Isomer B (Substituted Pyridine Ring): The imidazole ring is unsubstituted, facilitating a "clean" loss of HCN at lower energies.

Pathway 2: Halogen Elimination
  • Radical Loss: Homolytic cleavage of the

    
     bond to yield 
    
    
    
    is rare in even-electron ESI precursors but possible in high-energy HCD.
  • Acid Loss: The loss of

    
     (35.9767 Da) is the dominant pathway for chlorinated heteroaromatics, often driven by the presence of an adjacent proton (ortho-effect).
    

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the competing fragmentation pathways for a generic 6-chloro-imidazo[1,2-a]pyridine-3-carbonitrile.

FragmentationPath Precursor Precursor [M+H]+ (m/z 178/180) Intermediate1 Ring Opening (Unstable) Precursor->Intermediate1 RDA Mechanism Frag_HCl [M+H - HCl]+ (Radical Cation) Precursor->Frag_HCl -HCl (36 Da) (Ortho-proton assisted) Frag_Cl [M+H - Cl•]+ (Rare High Energy) Precursor->Frag_Cl -Cl• (35 Da) (High NCE) Frag_HCN [M+H - HCN]+ Loss of Imidazole Fragment Intermediate1->Frag_HCN -HCN (27.01 Da) Frag_Final Pyridinium Core Ions (m/z < 100) Frag_HCN->Frag_Final Further degradation Frag_HCl->Frag_Final

Caption: Figure 1. Competing fragmentation pathways for chlorinated imidazo[1,2-a]pyridine nitriles. The primary diagnostic path is the loss of HCN from the imidazole ring.

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating : the observation of the specific isotope pattern in MS1 confirms the synthesis, while the specific MS2 fragments confirm the regio-chemistry.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 0.1 mg of compound in 1 mL of Acetonitrile/Water (50:50) . Avoid Methanol if possible to prevent potential methylation artifacts during storage.

  • Additive: Add 0.1% Formic Acid (FA) to ensure protonation (

    
    ).
    
  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Isomers often separate by < 0.5 min; a slow gradient is crucial).

Step 3: MS Parameters (Q-TOF or Orbitrap)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Resolution: > 30,000 FWHM (Essential to distinguish

    
     loss from 
    
    
    
    loss if applicable).
  • Fragmentation:

    • Stepped NCE: 20, 40, 60 eV. (Low energy preserves the Cl isotope pattern in fragments; high energy reveals the ring structure).

Step 4: Data Interpretation (Decision Tree)

DecisionTree Start Spectrum Analysis Isotope Check M / M+2 Ratio Start->Isotope PassIso Ratio ~3:1 (Chlorine Present) Isotope->PassIso Yes FailIso Ratio != 3:1 (Impurity/Artifact) Isotope->FailIso No FragCheck Check Neutral Loss PassIso->FragCheck Loss27 Loss of 27 Da (HCN) Confirm Imidazo Core FragCheck->Loss27 Primary Loss36 Loss of 36 Da (HCl) Confirm Cl Position FragCheck->Loss36 Secondary

Caption: Figure 2. Analytical decision tree for validating chlorinated imidazo[1,2-a]pyridine nitriles.

Summary of Diagnostic Ions

Fragment IonExact Mass LossStructural Insight

0Parent ion. Must show Cl isotope pattern.

-27.0109 DaDiagnostic: Confirms the integrity of the imidazo[1,2-a]pyridine ring system. Failure to see this suggests a ring-opened impurity.

-35.9767 DaRegio-sensitive: Occurs more readily if Cl is adjacent to a proton (e.g., C5-H and C6-Cl interaction).

-34.9688 DaHigh Energy: Indicates strong C-Cl bond; usually requires HCD > 40 eV.

References

  • General Fragmentation of Imidazo[1,2-a]pyridines

    • Study on the gas-phase fragmentation behavior of 3-phenoxy imidazo[1,2-a]pyridines. (2021).[2][3][4] Journal of Mass Spectrometry.

  • Differentiation of Regioisomers via MS/MS

    • Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. (2015).[2][5][6] Forensic Toxicology.

  • Nitrile and Halogen Fragmentation Rules

    • Interpretation of Mass Spectra of Organic Compounds.[7][8][9] (Standard Text).

    • Note: General principles of HCN loss from fused nitrogen heterocycles and HCl loss from aromatic systems are applied here as found
  • Synthesis and Analysis of Imidazo[1,2-a]pyridine Scaffolds

    • Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022).[1][2][10]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.